4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide
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Overview
Description
4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core substituted with a chloro group and a sulfonamide-linked pyrimidine ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary targets of 4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide are phagocytes . These cells play a crucial role in the immune system by engulfing and digesting foreign particles, bacteria, and dead or dying cells .
Mode of Action
This compound interacts with its targets by inhibiting the zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . This inhibition results in a decrease in the production of reactive oxygen species, which are harmful to the body’s tissues .
Biochemical Pathways
The compound’s action affects the inflammatory response pathway . By inhibiting the oxidative bursts in phagocytes, it reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB . Simultaneously, it upregulates the expression of the anti-inflammatory cytokine IL-10 .
Pharmacokinetics
In acute toxicological studies in Balb/c mice, the compound showed non-toxicity at the highest tested intraperitoneal (IP) dose of 100 mg/kg .
Result of Action
The molecular and cellular effects of the compound’s action include a significant downregulation of inflammatory markers and an upregulation of anti-inflammatory cytokines . This results in an overall anti-inflammatory effect , which can be beneficial in conditions characterized by chronic inflammation .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 344.77402 .
Cellular Effects
Preliminary studies suggest that the compound may have anti-inflammatory potential . It has been shown to inhibit oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells .
Molecular Mechanism
It is hypothesized that the compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
In animal models, the compound has been shown to downregulate the mRNA expression of inflammatory markers at a dose of 100 mg/kg . No suppressive effect was observed at the dose of 25 mg/kg
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Sulfonamide Intermediate
Starting Materials: 2,6-dimethoxypyrimidine and 4-aminobenzenesulfonamide.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Product: N-(2,6-dimethoxypyrimidin-4-yl)sulfamoylbenzene.
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Coupling with 4-chlorobenzoyl Chloride
Starting Materials: The sulfonamide intermediate and 4-chlorobenzoyl chloride.
Reaction Conditions: The reaction is performed in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran (THF).
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
Reagents: Halogenating agents, nucleophiles.
Conditions: Typically carried out in polar aprotic solvents.
Products: Various substituted derivatives depending on the nucleophile used.
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Oxidation and Reduction Reactions
Reagents: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride.
Conditions: Vary depending on the desired transformation.
Products: Oxidized or reduced forms of the compound.
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Hydrolysis
Reagents: Acids or bases.
Conditions: Aqueous or organic solvents, elevated temperatures.
Products: Decomposed products such as amines and carboxylic acids.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has been studied for its potential anti-inflammatory and antimicrobial properties. It has shown efficacy in inhibiting certain enzymes and pathways involved in inflammation and bacterial growth .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic applications, including as anti-inflammatory agents and enzyme inhibitors. Its ability to modulate specific biological pathways makes it a candidate for drug development .
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it valuable in various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
Sulfadimethoxine: A sulfonamide antibiotic with a similar pyrimidine ring structure.
4-chlorobenzamide: A simpler analog lacking the sulfonamide and pyrimidine moieties.
N-(2,6-dimethoxypyrimidin-4-yl)sulfamoylbenzene: An intermediate in the synthesis of the target compound.
Uniqueness
4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the chloro and sulfonamide groups, along with the pyrimidine ring, allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in research and industry .
Properties
IUPAC Name |
4-chloro-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O5S/c1-28-17-11-16(22-19(23-17)29-2)24-30(26,27)15-9-7-14(8-10-15)21-18(25)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,25)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWSPHLJYOWJNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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